2-Isocyanatothiolane

Description

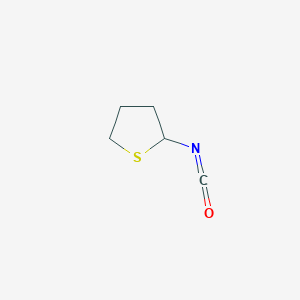

2-Isocyanatothiolane is a heterocyclic compound containing both isocyanate (-NCO) and thiolane (tetrahydrothiophene) functional groups.

Properties

Molecular Formula |

C5H7NOS |

|---|---|

Molecular Weight |

129.18 g/mol |

IUPAC Name |

2-isocyanatothiolane |

InChI |

InChI=1S/C5H7NOS/c7-4-6-5-2-1-3-8-5/h5H,1-3H2 |

InChI Key |

VQBYZWFTXHKFTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of tetrahydrothiophenyl amine with phosgene. The reaction proceeds as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This method requires careful handling of phosgene due to its toxicity.

Another method involves the use of non-phosgene routes, such as the reaction of tetrahydrothiophenyl amine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale phosgenation processes. due to the hazardous nature of phosgene, alternative methods using safer reagents are being explored. These include the use of catalysts to enhance the yield and efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatothiolane undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding oxides.

Reduction: Can be reduced to amines using reducing agents.

Substitution: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alcohols and amines are common nucleophiles, and reactions are typically carried out under mild conditions.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Oxides: Formed from oxidation reactions.

Scientific Research Applications

2-Isocyanatothiolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of polyurethanes, coatings, and adhesives

Mechanism of Action

The mechanism of action of 2-Isocyanatothiolane involves its high reactivity with nucleophiles. The isocyanate group reacts with nucleophilic agents such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on hexamethylene diisocyanate (HDI) and toluene diisocyanate (TDI) . These compounds share the isocyanate functional group with 2-isocyanatothiolane but differ in backbone structure and applications. Below is a detailed comparison based on available

Hexamethylene Diisocyanate (HDI)

- CAS Number : 822-06-0 .

- Alternative Names : 1,6-diisocyanatohexane .

- Key Features : Aliphatic diisocyanate with a linear hexane backbone, commonly used in polyurethane coatings and adhesives due to its light stability and mechanical durability.

Toluene Diisocyanate (TDI)

- Regulatory Status : Listed under the U.S. EPA’s Toxic Chemical Release Inventory (EPCRA Section 313), requiring strict reporting due to health hazards like respiratory sensitization .

- Key Features : Aromatic diisocyanate with high reactivity, primarily used in flexible foam production.

Hypothetical Comparison with this compound

*Note: Data for this compound is inferred from structural analogs due to lack of direct evidence.

Research Findings and Limitations

- HDI vs. TDI : HDI’s aliphatic structure offers UV resistance, making it preferable for outdoor coatings, whereas TDI’s aromatic structure provides cost-effective foam production but poses higher health risks .

- Gaps in Data for this compound : The absence of experimental or regulatory data limits direct comparisons. Its thiolane ring may confer unique sulfur-related reactivity (e.g., disulfide bond formation), but this remains speculative without empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.